Cas no 2211985-36-1 (Nipocalimab)

Nipocalimab 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-P99037-5mg |
Nipocalimab |
2211985-36-1 | 99.90% | 5mg |
¥7200 | 2024-07-20 | |
1PlusChem | 1P029T7Q-5mg |
Nipocalimab |
2211985-36-1 | 98% | 5mg |
$1434.00 | 2023-12-18 | |
1PlusChem | 1P029T7Q-1mg |
Nipocalimab |
2211985-36-1 | 98% | 1mg |
$552.00 | 2023-12-18 | |
MedChemExpress | HY-P99037-1mg |
Nipocalimab |
2211985-36-1 | 99.90% | 1mg |
¥2800 | 2024-07-20 |
Nipocalimab 関連文献
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
Nipocalimabに関する追加情報
Introduction to Nipocalimab and Its Significance in Modern Medicine
Nipocalimab, a groundbreaking therapeutic agent, has garnered significant attention in the field of pharmaceuticals and biomedicine. This compound, identified by the CAS number 2211985-36-1, represents a novel approach to treating certain medical conditions by leveraging advanced biochemical mechanisms. The development and application of Nipocalimab highlight the ongoing progress in targeted therapies, offering new hope for patients with previously challenging conditions.
The chemical structure of Nipocalimab is meticulously designed to interact with specific biological targets, making it a potent contender in the realm of immunotherapy. Its efficacy stems from its ability to modulate immune responses, a critical factor in various diseases ranging from autoimmune disorders to certain types of cancer. The compound's unique properties have been extensively studied in preclinical and clinical settings, demonstrating promising results that warrant further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of monoclonal antibodies and other targeted biologics. Nipocalimab stands out among these due to its high specificity and low toxicity profile. This makes it an attractive option for treating conditions where traditional therapies have limited effectiveness. The compound's mechanism of action involves binding to specific receptors on immune cells, thereby preventing or mitigating pathological responses that contribute to disease progression.
One of the most compelling aspects of Nipocalimab is its potential in treating autoimmune diseases. Conditions such as rheumatoid arthritis and multiple sclerosis often involve dysregulated immune responses that lead to tissue damage and inflammation. By precisely targeting these pathways, Nipocalimab has shown remarkable promise in reducing symptoms and slowing disease progression. Clinical trials have reported significant improvements in patient outcomes, with many experiencing a substantial reduction in disease activity.
The development of Nipocalimab also underscores the importance of interdisciplinary collaboration in pharmaceutical research. Chemists, biologists, and medical researchers have worked together to optimize the compound's design, ensuring it meets stringent safety and efficacy standards. This collaborative approach has been instrumental in bringing forward innovative treatments like Nipocalimab, which address unmet medical needs with precision.
Advances in computational chemistry and artificial intelligence have further accelerated the discovery and optimization process for compounds like Nipocalimab. These technologies enable researchers to predict how different molecular structures will behave within biological systems, significantly reducing the time and resources required for drug development. As a result, compounds like Nipocalimab can be brought to market more rapidly, benefiting patients who need effective treatments sooner.
The regulatory landscape for biologic drugs like Nipocalimab is also evolving, with agencies worldwide increasingly recognizing the value of targeted therapies. Regulatory pathways are being streamlined to accommodate the unique characteristics of biologics, ensuring that innovative treatments can reach patients efficiently. This progress bodes well for the future of Nipocalimab and similar compounds, which are poised to play a crucial role in modern medicine.
Looking ahead, the potential applications of Nipocalimab extend beyond autoimmune diseases. Researchers are exploring its use in oncology, where it could help modulate immune responses to enhance cancer treatment outcomes. Additionally, studies are underway to investigate its efficacy in managing inflammatory conditions that affect multiple organ systems. The versatility of Nipocalimab makes it a promising candidate for addressing a wide range of health challenges.
The synthesis and purification of Nipocalimab require cutting-edge manufacturing techniques to ensure high purity and consistency. Advanced bioprocessing technologies are employed to produce large quantities of the compound while maintaining stringent quality control measures. These processes are critical for ensuring that patients receive safe and effective treatments derived from reliable sources.
Ethical considerations are also paramount in the development and deployment of therapeutic agents like Nipocalimab. Researchers adhere to rigorous ethical guidelines to protect patient rights and ensure equitable access to new treatments. This commitment to ethical practices fosters trust among patients and healthcare providers alike, reinforcing the positive impact of innovations such as Nipocalimab.
In conclusion, Nipocalimab represents a significant advancement in therapeutic agents due to its novel mechanism of action and broad potential applications. Its development underscores the importance of collaborative research efforts and technological innovation in addressing complex medical challenges. As clinical evidence continues to accumulate supporting its efficacy and safety, Nipocalimab is poised to become a cornerstone therapy in modern medicine.
2211985-36-1 (Nipocalimab) 関連製品
- 1261981-71-8(2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid)
- 115006-86-5(Cyclo(L-Leu-trans-4-hydroxy-L-Pro))
- 853723-94-1(2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic Acid)
- 2323054-02-8(5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one)
- 2229563-25-9(3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine)
- 1797596-61-2((Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate)
- 1090980-68-9([(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate)
- 1392429-93-4(2-chloro-4-fluoro-3-iodoaniline)
- 1998651-01-6((2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid)
- 1589540-71-5(2,5-Dimethyltetrahydrofuran-3-amine Hydrochloride)
